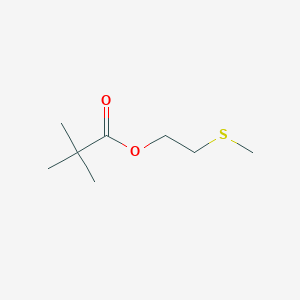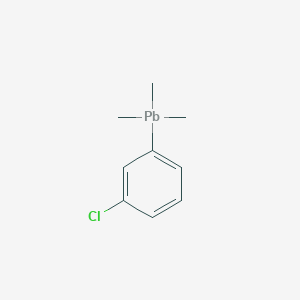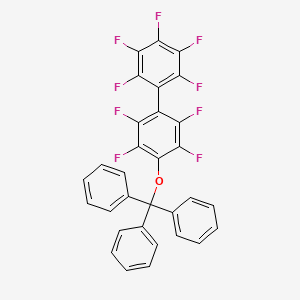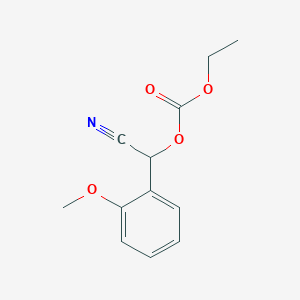
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a phenyl-substituted octadiene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1-phenylocta-1,3-dien-3-yl)silane typically involves the reaction of a phenyl-substituted octadiene with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where the octadiene is reacted with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its potential as a precursor for silicon-based pharmaceuticals.
Industry: It is used in the production of advanced materials, including silicone polymers and resins.
Mecanismo De Acción
The mechanism by which Trimethyl(1-phenylocta-1,3-dien-3-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new chemical bonds. Additionally, the phenyl-substituted octadiene moiety can participate in π-π interactions, enhancing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methoxy-3-trimethylsilyloxy-1,3-butadiene: Another organosilicon compound with distinct chemical properties and uses.
Uniqueness
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane is unique due to its combination of a trimethylsilyl group and a phenyl-substituted octadiene moiety
Propiedades
Número CAS |
614756-68-2 |
|---|---|
Fórmula molecular |
C17H26Si |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
trimethyl(1-phenylocta-1,3-dien-3-yl)silane |
InChI |
InChI=1S/C17H26Si/c1-5-6-8-13-17(18(2,3)4)15-14-16-11-9-7-10-12-16/h7,9-15H,5-6,8H2,1-4H3 |
Clave InChI |
RLDCRTKGLBDIKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(C=CC1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)


![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)
